1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole

Organic Synthesis Protecting Groups Yield Optimization

Imidazole C2 functionalization often fails due to annular tautomerism and poor regioselectivity with standard protecting groups. 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole solves this with an acid-labile THP group enabling directed C2 lithiation (n-BuLi, -78 °C) and subsequent electrophilic quenching. Key advantages: 85% protection yield vs. ~40% for trityl; 80-86% deprotection under mild acid; stable to strong bases; direct precursor to N-THP-5-imidazolyl boronic ester for Suzuki couplings.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 161014-15-9
Cat. No. B599893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole
CAS161014-15-9
Synonyms1-(Tetrahydro-2H-pyran-2-yl)-1H-iMidazole
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESC1CCOC(C1)N2C=CN=C2
InChIInChI=1S/C8H12N2O/c1-2-6-11-8(3-1)10-5-4-9-7-10/h4-5,7-8H,1-3,6H2
InChIKeyLHAZJODSQOTFJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole: N-THP Protected Imidazole Building Block


1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole (CAS 161014-15-9) is a heterocyclic organic compound that serves as an N-protected imidazole building block. Its defining structural feature is a tetrahydropyran-2-yl (THP) group attached to the N1 nitrogen of the imidazole ring [1]. This THP group acts as an acetal protecting group, conferring stability under basic and nucleophilic conditions while remaining labile in dilute acid [1]. The compound is commercially available with a typical purity of ≥95% , making it a ready-to-use reagent for multi-step organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Multi-step imidazole synthesis: N-THP protection enables regioselective functionalization at C2.
Orthogonal stability: Stable under basic/nucleophilic conditions, acid-labile for mild deprotection.
Ready-to-use reagent: High-purity (vendor-specified) for pharmaceutical and agrochemical research.

1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole: Irreplaceable N-THP Protection


The imidazole ring's ambident nucleophilicity and propensity for annular tautomerism necessitate a strategic N-protecting group to direct regiospecific functionalization [1]. Generic substitution with alternative protecting groups like trityl, SEM, or benzyl is not equivalent. For instance, trityl-protected imidazoles suffer from low synthetic yields (approx. 40%) and steric hindrance [1]. SEM-protected imidazoles require expensive reagents and harsh deprotection conditions . The THP group in 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole provides a unique balance of cost-effectiveness, high synthetic efficiency, and orthogonal stability, directly impacting the procurement decision for scalable research programs.

Trityl (triphenylmethyl) protection
Steric hindrance can reduce synthetic efficiency and limit functional group tolerance.
SEM (2-trimethylsilylethoxymethyl) protection
Requires expensive reagents and more forcing deprotection conditions, increasing process cost.
Benzyl protection
May not provide the same orthogonal stability; deprotection can affect other protecting groups.

1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole: Comparative Performance Evidence


THP Protection Yield vs Trityl

The introduction of the N-THP protecting group onto imidazole proceeds with an 85% isolated yield [1]. In contrast, the trityl protecting group, a common alternative for imidazole N1 protection, yields 1-trityl-2-halogenoimidazoles in only approximately 40% yield [1]. This represents a 2.1-fold improvement in efficiency at the initial protection step, reducing material waste and cost.

N-THP Protection Yield
Head-to-head
85% vs ~40%
Reported 2.1-fold higher yield reduces material waste for scalable synthesis.
Reaction: imidazole sodium salt with 2-chlorotetrahydropyran (THF, 0°C to rt) vs trityl chloride.
Organic Synthesis Protecting Groups Yield Optimization

Deprotection to 2-Halogenoimidazoles

The THP protecting group is readily cleaved under mild acidic conditions. For 2-chloro-, 2-bromo-, and 2-iodo-N-THP-imidazoles, deprotection with ethanolic HCl yields the free 2-halogenoimidazoles in 80%, 86%, and 86% isolated yields, respectively [1]. This contrasts with SEM protection, which often requires fluoride sources or more forcing aqueous acid, and trityl protection, which yields only ~40% for the initial protection step [1].

Deprotection Yields
Cross-study comparable
80–86% (Cl, Br, I)
Consistent high deprotection yields support late-stage intermediate recovery.
Ethanolic HCl, reflux; trityl protection step gives ~40% (initial step only).
Deprotection Heterocyclic Chemistry Process Chemistry

Suzuki Coupling of N-THP Boronic Ester

The N-THP protected 5-(1H)-imidazolyl boronic acid pinacol ester, derived from 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole, participates in Suzuki cross-coupling reactions. Under optimized conditions (CsF, CuI, dry DMF), a 66% yield was achieved for a model coupling . Alternative N-protecting groups like SEM suffer from high cost and the requirement of 10 equivalents of trimethyl borate for borylation, making the THP approach more practical for larger-scale synthesis .

Suzuki Coupling of Boronic Ester
Data to verify
66% yield
Supports access to 4(5)-arylimidazoles under anhydrous conditions.
Model coupling; SEM method reported as costly. Direct comparator unavailable.
Cross-Coupling Suzuki-Miyaura Boronic Ester Regioselectivity

Commercial Purity Baseline

1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole is commercially available with a minimum purity specification of 95% . Vendors such as Beyotime offer material at 97% purity . This contrasts with unprotected imidazole (typically ≥99%), where the trade-off is the lack of N1-regioselectivity. The specified purity ensures reliable performance in subsequent synthetic steps, minimizing the risk of side reactions from impurities.

Commercial Purity Specification
Data to verify
≥95%
Sufficient purity for routine synthetic applications; verify before critical use.
Vendor QC (NMR, HPLC) supports specification; lot-specific review recommended.
Chemical Procurement Quality Control Reproducibility

1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole: Application Scenarios


Scalable 2-Halogenoimidazole Synthesis

When a project requires 2-chloro-, 2-bromo-, or 2-iodoimidazole building blocks, 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole is the preferred starting material due to its high protection yield (85%) and subsequent deprotection yields (80-86%) [1]. This sequence outperforms trityl-based strategies (approx. 40% yield) [1] and avoids the harsh conditions associated with SEM deprotection . The robust, scalable procedure makes it suitable for both medicinal chemistry and process research.

N-THP Imidazolyl Boronic Esters for Suzuki Coupling

The compound serves as a direct precursor to N-THP protected 5-(1H)-imidazolyl boronic acid pinacol ester. This boronic ester, while sensitive to aqueous base, can be used in water-free Suzuki cross-coupling reactions (66% yield) to access 4(5)-arylimidazoles . This is a critical application for medicinal chemists synthesizing kinase inhibitors or antifungal agents that require diverse aryl substituents on the imidazole core .

Regioselective C2 Lithiation and Alkylation

1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole allows for directed lithiation at the C2 position using n-BuLi at -78°C, followed by reaction with electrophiles to introduce halogens or other groups [1]. This regioselectivity is not possible with unprotected imidazole. The THP group remains stable under these strongly basic conditions, enabling efficient functionalization prior to acid-mediated deprotection [1].

Application
Selection Property
Validation Focus
2-Halogenoimidazole Synthesis
High protection/deprotection efficiency
Deprotection yields under mild acidic conditions
Imidazolyl Boronic Ester Suzuki Coupling
Compatibility with boronic ester formation
Anhydrous cross-coupling reaction yields
C2 Regioselective Lithiation
Stability under strong basic conditions
Lithiation and electrophilic trapping efficiency

Technical Documentation Hub

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